molecular formula C14H18N4O3S2 B2870077 4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 313532-03-5

4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2870077
CAS No.: 313532-03-5
M. Wt: 354.44
InChI Key: QYDDBWIUGYEJDL-UHFFFAOYSA-N
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Description

4-(Dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with a propan-2-yl group at position 3. The benzamide moiety is further modified at the para position with a dimethylsulfamoyl group (–SO₂N(CH₃)₂).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S2/c1-9(2)13-16-17-14(22-13)15-12(19)10-5-7-11(8-6-10)23(20,21)18(3)4/h5-9H,1-4H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDDBWIUGYEJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Propan-2-yl-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is constructed via cyclization of a thiosemicarbazide derivative. As demonstrated in similar syntheses, 2-(propan-2-ylmethylene)hydrazinecarbothioamide is cyclized using ammonium ferric sulfate under reflux conditions.

Procedure :

  • Step 1 : Propan-2-yl aldehyde (isobutyraldehyde) is condensed with thiosemicarbazide in ethanol under acidic conditions (HCl) to form the thiosemicarbazone intermediate.
  • Step 2 : Cyclization is achieved by refluxing the intermediate with ammonium ferric sulfate in water for 30 hours. The product is extracted with ethyl acetate and purified via column chromatography (silica gel, ethyl acetate/hexane).

Characterization Data :

  • Yield : 67–75%.
  • 1H NMR (DMSO-d6) : δ 1.35 (d, 6H, CH(CH3)2), 3.20 (m, 1H, CH(CH3)2), 7.51 (s, 2H, NH2).
  • IR (KBr) : 3271 cm⁻¹ (NH2 stretch), 1620 cm⁻¹ (C=N).

Synthesis of 4-(Dimethylsulfamoyl)Benzoic Acid

The sulfamoyl group is introduced via sulfonylation of 4-aminobenzoic acid followed by dimethylation.

Procedure :

  • Step 1 : 4-Aminobenzoic acid is treated with chlorosulfonic acid to form 4-sulfamoylbenzoic acid.
  • Step 2 : Dimethylation using methyl iodide in the presence of a base (K2CO3) yields the final intermediate.

Characterization Data :

  • Melting Point : 210–212°C.
  • 1H NMR (DMSO-d6) : δ 2.85 (s, 6H, N(CH3)2), 7.92 (d, 2H, Ar-H), 8.12 (d, 2H, Ar-H).

Amide Coupling via Carbodiimide Chemistry

The final step involves coupling 4-(dimethylsulfamoyl)benzoic acid with 5-propan-2-yl-1,3,4-thiadiazol-2-amine using N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Optimized Conditions :

  • Solvent : Acetonitrile.
  • Molar Ratio : 1:1 (acid:amine).
  • Reaction Time : 24 hours at room temperature.

Workup :

  • The reaction mixture is concentrated, diluted with ethyl acetate, and washed with NaHCO3 (2%) and brine.
  • Purification via column chromatography (ethyl acetate/petroleum ether) yields the final product.

Analytical Characterization of the Final Product

This compound is characterized using spectroscopic and chromatographic methods:

Spectral Data

  • 1H NMR (DMSO-d6) : δ 1.35 (d, 6H, CH(CH3)2), 2.85 (s, 6H, N(CH3)2), 3.20 (m, 1H, CH(CH3)2), 7.92 (d, 2H, Ar-H), 8.12 (d, 2H, Ar-H), 13.31 (brs, NH).
  • IR (KBr) : 1678 cm⁻¹ (C=O), 1531 cm⁻¹ (N-H bend), 1269 cm⁻¹ (C-N).
  • MS (m/z) : 364 (M⁺), 272 (base peak).

Purity and Yield

  • HPLC Purity : >98% (C18 column, acetonitrile/water).
  • Isolated Yield : 68–72%.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
EDC/HOBt Coupling 68–72 >98 Mild conditions, high reproducibility
DCC/DMAP 60–65 95 Lower cost, longer reaction time

Challenges and Optimization Strategies

  • Sulfamoyl Group Stability : The sulfamoyl moiety is sensitive to acidic conditions; thus, coupling reactions must avoid strong acids.
  • Thiadiazole Ring Oxidation : Use of anhydrous solvents (e.g., acetonitrile) prevents ring degradation during coupling.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,3,4-thiadiazole derivatives and sulfonamide-containing analogs to highlight key differences in substituents, synthetic routes, and biological activities.

Structural and Functional Group Variations

Table 1: Structural Comparison of 1,3,4-Thiadiazole Derivatives
Compound Name Thiadiazole Substituent Sulfonamide/Other Groups Biological Activity Reference
Target Compound 5-Propan-2-yl 4-(Dimethylsulfamoyl) Potential anticancer
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) 5-(2-Cyano-3-(furan-2-yl)acrylamido) None Pro-apoptotic, anticancer
4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide (12a–h) 5-Sulfamoyl 4-Amino Plant growth regulation
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (3a–g) 5-Benzylthio None (acetamide substituent) Kinase inhibition (anticancer)
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide 5-Thiophen-2-yl (oxadiazole core) 4-(Dipropylsulfamoyl) Not specified

Key Observations

Substituent Effects on Activity: The propan-2-yl group on the thiadiazole ring in the target compound introduces steric bulk, which may enhance binding specificity compared to smaller substituents (e.g., sulfamoyl in 12a–h ). Dimethylsulfamoyl vs. Thiadiazole vs. Oxadiazole: The oxadiazole analog () replaces sulfur with oxygen in the heterocycle, altering electronic properties and possibly metabolic stability .

Synthetic Routes :

  • The target compound’s synthesis likely involves:

  • Cyclization of a thiosemicarbazide intermediate (as in ).
  • Subsequent functionalization with dimethylsulfamoyl chloride and isopropyl groups. Contrastingly, compounds like 7c () are synthesized via Knoevenagel condensation to introduce cyanoacrylamido substituents , while 12a–h () derive from sulfamoyl group incorporation via diethylamine-mediated reactions .

Biological Activity Trends: Anticancer Activity: Compounds with electron-withdrawing groups (e.g., cyanoacrylamido in 7c) exhibit pro-apoptotic effects by inducing cell cycle arrest , while benzylthio derivatives (3a–g) inhibit tyrosine kinases like Abl and Src . The target compound’s dimethylsulfamoyl group may target similar pathways but with altered pharmacokinetics. Enzyme Inhibition: Sulfonamide-containing derivatives (e.g., 12a–h) are linked to acetylcholinesterase inhibition or plant growth regulation, depending on substituents .

Research Findings and Implications

  • Steric Effects : The isopropyl group may reduce off-target interactions compared to planar aromatic substituents (e.g., benzylthio in 3a–g), improving selectivity .
  • Synthetic Flexibility : The modular synthesis of thiadiazole derivatives allows for rapid exploration of substituent effects, as demonstrated in and .

Biological Activity

4-(Dimethylsulfamoyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the dimethylsulfamoyl group enhances its interaction with biological targets. The chemical structure can be represented as follows:

C12H16N4O2S2\text{C}_{12}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}_{2}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfamoyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the thiadiazole ring may contribute to binding affinity through hydrophobic interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound showed promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
4fA5490.194
4fHCT1160.071
SorafenibA5490.171
SorafenibHCT1160.069

These findings indicate that the compound can induce apoptosis in cancer cells, as evidenced by an increase in apoptotic markers after treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that derivatives containing the thiadiazole moiety possess significant antibacterial and antifungal activities against various pathogens:

PathogenInhibition (%)MIC (μg/mL)
Pseudomonas aeruginosa58%32–42
Candida albicans66%24–26

These results suggest that modifications in the thiadiazole structure can enhance antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a series of thiadiazole derivatives, including those similar to our compound. The results indicated that compounds with a thiadiazole scaffold were effective in inhibiting tumor growth in vitro and in vivo models, demonstrating their potential as therapeutic agents against cancer .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that specific substitutions on the thiadiazole ring significantly enhanced antibacterial activity, supporting the idea that structural modifications can lead to improved pharmacological profiles .

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